D4476

CK1 potency IC50

D4476 is the definitive CK1/ALK5 dual inhibitor for reproducible cellular studies. Unlike IC261 (microtubule disruptor) or PF-670462 (limited cancer cell efficacy), D4476 offers clean kinome profiling (>20-fold selectivity over p38α MAPK) and >4-fold superior FOXO1a Ser322/325 phosphorylation suppression. Its unique dual CK1/ALK5 inhibition potentiates CDK4/6 inhibitor effects in drug-resistant cancer models. Excellent DMSO solubility (≥39.84 mg/mL) ensures reliable HTS dosing. ≥98% HPLC purity.

Molecular Formula C23H18N4O3
Molecular Weight 398.4 g/mol
CAS No. 301836-43-1
Cat. No. B1669709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD4476
CAS301836-43-1
Synonyms4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide
D 4476
D-4476
D4476 cpd
Molecular FormulaC23H18N4O3
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5
InChIInChI=1S/C23H18N4O3/c24-22(28)14-4-6-15(7-5-14)23-26-20(21(27-23)17-3-1-2-10-25-17)16-8-9-18-19(13-16)30-12-11-29-18/h1-10,13H,11-12H2,(H2,24,28)(H,26,27)
InChIKeyDPDZHVCKYBCJHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





D4476 (CAS 301836-43-1) CK1δ/ε Selective Inhibitor Procurement Guide for Academic and Industrial Research


D4476 (CAS: 301836-43-1) is a cell-permeable, ATP-competitive inhibitor of casein kinase 1 (CK1) with an IC50 of 300 nM for CK1δ and 200 nM for CK1 from Schizosaccharomyces pombe. It is a dual inhibitor of ALK5 (TGF-β type I receptor, IC50 500 nM) and demonstrates >20-fold selectivity over p38α MAPK [1]. As a widely cited research tool, it is available from multiple global suppliers with a purity of ≥98% (HPLC) . This compound is fundamental for dissecting CK1-mediated signaling, particularly in Wnt/β-catenin, circadian rhythm, and cancer biology pathways.

Why Broad-Spectrum or Single-Isoform CK1 Inhibitors Fail to Recapitulate D4476's Specific Functional Phenotype


Substituting D4476 with other CK1 inhibitors like IC261, PF-670462, or CKI-7 introduces significant off-target effects or functional deficiencies that preclude direct replication of D4476-mediated cellular outcomes. For instance, IC261 exhibits potent off-target microtubule disruption at nanomolar concentrations [1], while CKI-7 is a known inhibitor of SGK, p70 S6 kinase, and MSK1 . Although PF-670462 offers superior CK1δ/ε potency, its failure to induce cancer cell death in certain contexts highlights that potency alone is an insufficient metric for functional substitution [1]. The unique dual CK1/ALK5 inhibition profile of D4476, combined with its validated and specific suppression of FOXO1a nuclear exclusion, establishes a functional benchmark that cannot be met by generic or alternative single-target CK1 inhibitors without rigorous re-validation of the desired phenotype.

D4476 Direct Comparative Performance Data Against IC261, PF-670462, and CKI-7 in CK1 Inhibition Assays


D4476 Exhibits >8-Fold Superior CK1 Potency and 5-Fold Higher Efficacy in Cellular Assays Compared to IC261

D4476 demonstrates significantly higher potency for CK1 compared to the commonly used CK1 inhibitor IC261. Sigma-Aldrich reports D4476 to be approximately 10-fold more potent than IC261, which has a CK1 IC50 of 2.5 µM . This in vitro potency advantage translates to cellular efficacy, where a 10 µM dose of D4476 reduced CK1 activity to 7% of control, while the same concentration of IC261 only reduced activity to 32% of control .

CK1 potency IC50

D4476 Is a Weaker p38α MAPK Inhibitor (IC50 12 µM) Compared to PF-670462, Which Potently Inhibits p38α MAPK

The selectivity profile of D4476 against the broader kinome is well-characterized. D4476 is a weak inhibitor of p38α MAP kinase with an IC50 of 12 µM, and it only weakly affects the activities of other kinases like PKB, SGK, and GSK-3β . In contrast, PF-670462, a potent CK1δ/ε inhibitor, has been reported to also inhibit p38α MAPK (IC50 = 7.5 nM) and several other kinases, potentially confounding studies that require specific CK1 pathway analysis [1].

p38 MAPK selectivity off-target

D4476 Effectively Suppresses Site-Specific FOXO1a Phosphorylation in Cells, While IC261 and CKI-7 Show Markedly Weaker Effects at Equivalent Concentrations

A critical functional benchmark for CK1 inhibition is the suppression of phosphorylation of FOXO1a at Ser322 and Ser325. D4476 potently inhibits this phosphorylation in H4IIE cells. At a concentration of 100 µM, D4476 reduced FOXO1a phosphorylation by ~90%, whereas IC261 and CKI-7 only reduced it by ~20% and ~15%, respectively [1]. Furthermore, D4476 achieves this effect without inhibiting the phosphorylation of other FOXO1a sites (Thr24, Ser256, Ser319), demonstrating a higher degree of on-target cellular specificity compared to its analogs .

FOXO1a cellular activity H4IIE cells

D4476 Shows Differential Functional Activity from PF-670462 in Cancer Cell Viability Assays

Despite being a more potent CK1δ/ε inhibitor (IC50s of 7.7-14 nM), PF-670462 fails to induce cancer cell death in certain models where D4476 is active, and also does not recapitulate the synthetic lethal killing of cancer cells observed with IC261 [1]. This highlights that CK1δ/ε inhibition alone is not always sufficient for a functional outcome. In CDK4/6i-resistant breast cancer cells, a 50 µM dose of D4476 potentiated the efficacy of ribociclib and suppressed cell cycle gene transcription [2].

cancer cell viability functional selectivity

D4476 Demonstrates High Solubility in DMSO (≥39.84 mg/mL), Facilitating Consistent Stock Preparation for In Vitro Assays

The practical utility of a research compound is often dictated by its solubility. D4476 exhibits excellent solubility in DMSO, a common solvent for in vitro assays. Reported solubility values range from 39.84 mg/mL to 79 mg/mL, allowing for the preparation of concentrated stock solutions (e.g., 100 mM) that minimize the final DMSO concentration in cell culture media . This property is essential for maintaining high compound integrity and preventing precipitation artifacts in cell-based experiments.

solubility DMSO stock preparation

Optimal Research and Industrial Application Scenarios for D4476 Based on Quantifiable Performance Advantages


Investigating CK1-Mediated Substrate Phosphorylation (e.g., FOXO1a) in Cellular Models

D4476 is the preferred tool for studies requiring robust and specific inhibition of CK1-mediated phosphorylation events in cells, such as FOXO1a Ser322/325 phosphorylation. Its >4-fold greater efficacy over IC261 and CKI-7 in this functional assay provides a clearer experimental signal [1]. The compound's ability to suppress phosphorylation without affecting other CK1-independent sites (Thr24, Ser256, Ser319) on FOXO1a ensures on-target specificity .

Studies in Cancer Biology Focused on CK1/ALK5 Crosstalk and Overcoming Drug Resistance

D4476 is uniquely suited for cancer research, particularly in models of drug resistance. Unlike the highly selective CK1δ/ε inhibitor PF-670462, D4476 has been shown to potentiate the effects of CDK4/6 inhibitors like ribociclib in resistant breast cancer cells and suppress tumor growth in vivo [2][3]. Its dual CK1/ALK5 inhibition profile is hypothesized to contribute to these effects, making it a valuable tool for exploring synergistic combination therapies.

Circadian Rhythm and Wnt/β-Catenin Signaling Research Requiring Clean Kinase Profiling

For researchers investigating the role of CK1 in circadian rhythms or Wnt signaling, D4476 offers a distinct advantage. Its weak inhibition of p38α MAPK (IC50 = 12 µM) is >1000-fold less potent than that of PF-670462 [4]. This cleaner kinome profile reduces the risk of confounding off-target effects from p38α MAPK, a kinase involved in numerous cellular stress and inflammatory pathways, thus providing a more reliable and interpretable dataset.

High-Throughput Screening (HTS) and Compound Library Construction for Kinase Inhibitor Discovery

The excellent DMSO solubility of D4476 (≥39.84 mg/mL) makes it an ideal candidate for inclusion in kinase inhibitor screening libraries . Its ability to form stable, high-concentration stock solutions simplifies automated liquid handling and ensures accurate dosing across large-scale screening campaigns, reducing the risk of precipitation and improving data quality in HTS environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for D4476

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.